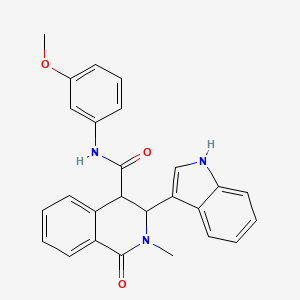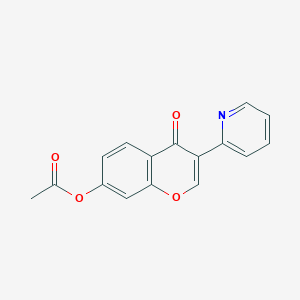
3-(1H-Indol-3-yl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-329410 is a chemical compound known for its ability to inhibit ABL kinase activity . It has a molecular formula of C26H23N3O3 and a molecular weight of 425.48 g/mol . This compound is primarily used in scientific research due to its biological activity.
Preparation Methods
The synthesis of WAY-329410 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts . Industrial production methods are also not widely available, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
WAY-329410 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-329410 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study kinase inhibition and related biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate signal transduction and cellular responses.
Medicine: Explored for its potential therapeutic effects in diseases where ABL kinase activity is implicated, such as certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
WAY-329410 exerts its effects by inhibiting ABL kinase activity. This inhibition disrupts the phosphorylation of downstream targets, leading to alterations in cellular signaling pathways. The molecular targets include various proteins involved in cell growth, differentiation, and survival .
Comparison with Similar Compounds
WAY-329410 is unique in its specific inhibition of ABL kinase. Similar compounds include:
Imatinib: Another ABL kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A multi-target kinase inhibitor with activity against ABL kinase.
Nilotinib: A selective ABL kinase inhibitor with improved efficacy and safety profiles compared to earlier inhibitors.
Properties
Molecular Formula |
C26H23N3O3 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O3/c1-29-24(21-15-27-22-13-6-5-10-18(21)22)23(19-11-3-4-12-20(19)26(29)31)25(30)28-16-8-7-9-17(14-16)32-2/h3-15,23-24,27H,1-2H3,(H,28,30) |
InChI Key |
FPUOAWILNNXNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Ethyl(phenyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10805038.png)
![N-[(2-Chlorophenyl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10805041.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-methyl-2-(4-methylsulfanylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]ethanone](/img/structure/B10805043.png)
![N-cyclopentyl-2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10805048.png)
![6-[(4-Methylpiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10805049.png)
![N-[(4-methylphenyl)methyl]-6-(2-methylpiperidin-1-yl)sulfonyl-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B10805052.png)
![2-methyl-3-(1-methylindol-3-yl)-N-[2-(3-methylphenyl)ethyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B10805054.png)

![N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-3-(1-methylindol-3-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B10805059.png)
![2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B10805063.png)

![N-[(3-methoxyphenyl)methyl]-2-methyl-3-(1-methylindol-3-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B10805086.png)
![N-[(2,5-dimethoxyphenyl)methyl]-2-methyl-3-(1-methylindol-3-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B10805094.png)

